1,10-フェナントロリン; ルテニウム(2+); 二塩化物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

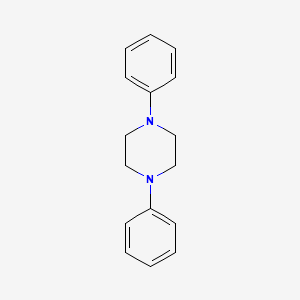

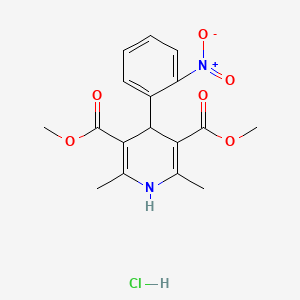

1,10-Phenanthroline; ruthenium(2+); dichloride is a coordination compound that features a ruthenium ion complexed with 1,10-phenanthroline ligands and chloride ions. This compound is known for its unique photophysical and electrochemical properties, making it valuable in various scientific and industrial applications. The compound is often used as a probe for luminescent detection and quantitation of oxygen, as well as in studies involving oxygen flux through biological tissues .

科学的研究の応用

酸素の蛍光検出と定量化

この化合物は、酸素レベルの検出と定量化のための蛍光プローブとして使用されます。蛍光は酸素によってクエンチされ、つまり蛍光強度は酸素濃度が増加するにつれて減少します。 この特性により、皮膚や皮膚腫瘍を含む生体組織の酸素フラックスを測定するための優れたツールとなっています .

光ファイバーセンサー

酸素に対する感度が高いため、1,10-フェナントロリン; ルテニウム(2+); 二塩化物は光ファイバーセンサーで使用されています。 これらのセンサーは、さまざまな環境における酸素レベルを検出することができ、医療診断から環境モニタリングまで幅広い分野で役立ちます .

医薬品微生物学

医薬品微生物学では、この化合物は蛍光光学呼吸測定法(FOR)を用いて、医薬品中の生存微生物を検出するために適用されます。 この方法は、好気性微生物のリアルタイム検出と計数を可能にし、試験に必要な時間を大幅に短縮し、生産における修正プロセスの迅速な導入を可能にします .

光触媒

この化合物は、光触媒反応の触媒として役立ちます。光触媒は、光エネルギーを使用して光反応を加速するプロセスです。 この用途は、特に新素材や化学物質の開発において関連しています .

有機エレクトロルミネッセンスダイオード(OLED)

1,10-フェナントロリン; ルテニウム(2+); 二塩化物錯体は、OLEDでの潜在的な用途について研究されています。 OLEDは、ディスプレイや照明技術で使用されており、この化合物の発光特性は、より効率的で長寿命のOLEDに貢献する可能性があります .

DNAインターカレーション研究

この化合物は、DNAにインターカレーションする能力を持っています。つまり、DNA二重らせんの塩基対間に挿入することができます。 この特性は、小分子とDNAの相互作用を研究する上で重要であり、新薬の開発に影響を与える可能性があります .

作用機序

Target of Action

The primary target of 1,10-Phenanthroline; Ruthenium(2+); Dichloride is oxygen . This compound is a luminescent probe that is sensitive to the amount of oxygen in the sample .

Mode of Action

The compound interacts with its target, oxygen, through a process known as dynamic quenching . The fluorescence of the compound is quenched or reduced by molecular oxygen . This interaction results in changes in the fluorescence intensity of the compound, which depends on the metabolic rate of viable microorganisms .

Biochemical Pathways

The compound affects the biochemical pathways related to oxygen sensing and metabolism . The quenching of the compound’s fluorescence by oxygen can be used to measure oxygen flux through tissues .

Pharmacokinetics

Its bioavailability is likely influenced by its interaction with oxygen and its sensitivity to light .

Result of Action

The action of 1,10-Phenanthroline; Ruthenium(2+); Dichloride results in the detection and quantitation of oxygen . It can be used for real-time detection of multiplying bacteria in sterile and non-sterile pharmaceutical preparations . This significantly shortens the time required to obtain results and allows the introduction of repair processes in production .

Action Environment

The action, efficacy, and stability of 1,10-Phenanthroline; Ruthenium(2+); Dichloride are influenced by environmental factors such as the presence of oxygen and light . The compound should be stored under inert gas and should be protected from light .

生化学分析

Biochemical Properties

The compound “1,10-Phenanthroline; Ruthenium(2+); Dichloride” plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of “1,10-Phenanthroline; Ruthenium(2+); Dichloride” on cells are diverse and complex. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound can vary widely depending on the cell type and the biochemical environment.

Molecular Mechanism

At the molecular level, “1,10-Phenanthroline; Ruthenium(2+); Dichloride” exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “1,10-Phenanthroline; Ruthenium(2+); Dichloride” can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “1,10-Phenanthroline; Ruthenium(2+); Dichloride” can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

“1,10-Phenanthroline; Ruthenium(2+); Dichloride” is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of “1,10-Phenanthroline; Ruthenium(2+); Dichloride” within cells and tissues is a complex process. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of “1,10-Phenanthroline; Ruthenium(2+); Dichloride” can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,10-phenanthroline; ruthenium(2+); dichloride typically involves the reaction of ruthenium trichloride with 1,10-phenanthroline in the presence of a reducing agent. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

RuCl3+2phen→

特性

CAS番号 |

23570-43-6 |

|---|---|

分子式 |

C36H24Cl2N6Ru |

分子量 |

712.6 g/mol |

IUPAC名 |

1,10-phenanthroline;ruthenium(2+);dichloride |

InChI |

InChI=1S/3C12H8N2.2ClH.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |

InChIキー |

UWXWBVKIJZGXQL-UHFFFAOYSA-L |

SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] |

正規SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] |

関連するCAS |

22873-66-1 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glycine, N-[(butylamino)carbonyl]-](/img/structure/B1604776.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6,7,8,9-tetrahydro-6-methyl-4-oxo-](/img/structure/B1604780.png)

![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B1604787.png)

![[1,2,4]Triazolo[4,3-a]quinoline](/img/structure/B1604789.png)